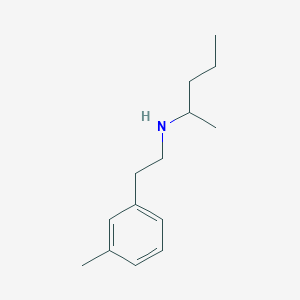

n-(3-Methylphenethyl)pentan-2-amine

Description

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-[2-(3-methylphenyl)ethyl]pentan-2-amine |

InChI |

InChI=1S/C14H23N/c1-4-6-13(3)15-10-9-14-8-5-7-12(2)11-14/h5,7-8,11,13,15H,4,6,9-10H2,1-3H3 |

InChI Key |

USIDNOOOLOWZFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NCCC1=CC=CC(=C1)C |

Origin of Product |

United States |

Advanced Analytical Methodologies for Structural Elucidation and Characterization

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and elucidating the structure of unknown compounds through fragmentation analysis.

Electrospray Ionization (ESI) and Electron Ionization (EI) Modes

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are effective methods for ionizing n-(3-Methylphenethyl)pentan-2-amine for mass spectrometric analysis, with each providing distinct and valuable information.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for identifying the protonated molecule, [M+H]+. For this compound (molecular formula C14H23N), the expected exact mass of the protonated molecule would be calculated with high precision, allowing for the determination of its elemental composition. Phenethylamine (B48288) derivatives are known to undergo protonation, and in some cases, subsequent in-source fragmentation, which can include the loss of ammonia (B1221849) (NH3) or other neutral fragments.

Electron Ionization (EI): In contrast, EI is a higher-energy ionization technique that results in more extensive fragmentation. The mass spectrum of an amine under EI conditions is often characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This process leads to the formation of a resonance-stabilized cation containing the nitrogen atom. For secondary amines, multiple alpha-cleavage pathways are possible.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by isolating a specific ion (the precursor ion) and inducing its fragmentation to produce a characteristic spectrum of product ions. For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate a series of fragment ions that are characteristic of the molecule's structure. The fragmentation of phenethylamines is well-documented and typically involves cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) and cleavage of the bond between the alpha and beta carbons of the ethylamine (B1201723) chain.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Ionization Mode |

|---|---|---|

| 206.1895 | [M+H]+ | ESI |

| 190.1589 | [M-CH3]+ | EI |

| 176.1433 | [M-C2H5]+ | EI |

| 105.0699 | [C8H9]+ (methyltropylium ion) | EI |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (1H, 13C, 15N) Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons would appear in the downfield region (typically δ 7.0-7.3 ppm), with splitting patterns indicative of the 1,3-disubstitution on the benzene ring. The protons of the ethyl and pentyl chains would appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the nitrogen atom and neighboring protons. The N-H proton of the secondary amine would likely appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 125-140 ppm range. The carbons of the alkyl chains would appear in the upfield region, with the carbons directly attached to the nitrogen atom being deshielded and appearing at a higher chemical shift compared to other aliphatic carbons.

¹⁵N NMR: While less common, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.3 | 126 - 129 |

| Aromatic C-CH3 | - | ~138 |

| Aromatic C-CH2 | - | ~139 |

| Ar-CH3 | ~2.3 | ~21 |

| Ar-CH2-CH2-N | ~2.8 | ~36 |

| Ar-CH2-CH2-N | ~2.9 | ~50 |

| N-CH(CH3) | ~2.7 | ~58 |

| N-H | Variable (broad) | - |

| CH(CH3)CH2 | ~1.4 | ~39 |

| CH2CH2CH3 | ~1.3 | ~20 |

| CH2CH3 | ~0.9 | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the phenethyl and pentyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, providing unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This would be critical for connecting the 3-methylphenethyl group to the pentan-2-amine moiety across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule and confirming stereochemical relationships, especially if chiral centers are present.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the following characteristic absorption bands would be expected in its IR spectrum:

N-H Stretch: As a secondary amine, a single, relatively weak absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands for the sp² C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Stronger absorption bands for the sp³ C-H stretching of the alkyl chains would appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic bands for the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful for identifying the aromatic ring vibrations.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

Infrared (IR) Spectroscopy Method Development

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to its key structural features: the secondary amine, the aromatic ring, and the aliphatic chains.

Method development for the analysis of this compound would involve preparing the sample, typically as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent that does not interfere with the spectral regions of interest (e.g., carbon tetrachloride). A background spectrum is first recorded, followed by the spectrum of the sample.

The resulting spectrum would be analyzed for characteristic absorption bands. The presence of a secondary amine (N-H) would be indicated by a weak to moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ range. rsc.orgmdpi.comresearchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Moderate |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Moderate |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Moderate to Strong |

This table is generated based on typical IR absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. ondavia.com For this compound, Raman spectroscopy would be advantageous for characterizing the aromatic ring and the carbon skeleton.

In a typical application, a laser is directed at the sample, and the scattered light is collected and analyzed. The resulting Raman spectrum would display shifts in wavelength corresponding to the vibrational modes of the molecule. The symmetric stretching of the aromatic ring, which is often weak in the IR spectrum, would produce a strong signal in the Raman spectrum. The aliphatic C-C bond vibrations would also be readily observable. aps.orgias.ac.inresearchgate.netnih.gov

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For this compound, method optimization would focus on achieving good chromatographic resolution and a characteristic mass spectrum for confident identification. umich.eduforensicresources.orgwvu.eduresearchgate.net

Optimization of the GC method would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column), setting the optimal temperature program for the oven, and adjusting the carrier gas flow rate. Derivatization of the secondary amine with a reagent like N-trifluoroacetyl-L-prolyl chloride could be employed to improve its volatility and chromatographic behavior. nih.gov The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting fragmentation pattern would serve as a fingerprint for the molecule.

Table 2: Illustrative GC-MS Method Parameters for Phenethylamine Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C initial, ramp to 280 °C at 15 °C/min, hold for 3 min |

| Carrier Gas | Helium at 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 25-500 |

This table represents typical parameters for the GC-MS analysis of phenethylamine derivatives and would require specific optimization for this compound. wvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds. nih.govspringernature.commdpi.comnih.govresearchgate.net For this compound, LC-MS/MS would provide high sensitivity and specificity, particularly in complex matrices.

Method development would involve selecting a suitable reversed-phase HPLC column and optimizing the mobile phase composition (typically a mixture of water, an organic solvent like acetonitrile or methanol, and a modifier like formic acid or ammonium (B1175870) formate) to achieve good retention and peak shape. The mass spectrometer would be operated in electrospray ionization (ESI) positive mode. Tandem mass spectrometry (MS/MS) would be used to enhance selectivity by monitoring specific precursor-to-product ion transitions.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon of the pentan-2-amine chain, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.). nih.govphenomenex.comresearchgate.netresearchgate.netbioanalysis-zone.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs for the separation of amphetamine-like compounds include those based on polysaccharides or proteins. nih.gov The mobile phase composition would be optimized to maximize the resolution between the enantiomeric peaks. UV detection is typically used for quantification.

X-ray Crystallography for Solid-State Structural Analysis (Applicability to Crystalline Forms/Salts)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. wikipedia.org For this compound, this technique would be applicable if the compound can be crystallized, either as the free base or, more commonly, as a salt (e.g., hydrochloride or tartrate). acs.orgunifi.itresearchgate.net

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be constructed, revealing the precise arrangement of atoms, bond lengths, and bond angles. This provides an unambiguous confirmation of the molecular structure and stereochemistry.

Theoretical and Computational Chemistry of N 3 Methylphenethyl Pentan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels, which govern the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. researchgate.netscielo.org.mx The process involves systematically adjusting the positions of the atoms to find the configuration with the lowest possible total energy. scispace.com For N-(3-methylphenethyl)pentan-2-amine, this optimization is crucial for understanding its preferred shape and the spatial relationship between the 3-methylphenyl group and the pentan-2-amine side chain.

Table 4.1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | C-C-C (backbone) | ~110° |

| Dihedral Angle | Torsion of phenethyl group | Variable (see Conformational Analysis) |

Note: These values are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. sphinxsai.comresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. sphinxsai.com

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy relates to its electron affinity (its ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. sphinxsai.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the FMO analysis would show that the HOMO is likely localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is distributed over the carbon backbone.

Table 4.2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -8.50 | Region of electron donation (nucleophilic) |

| LUMO | -0.25 | Region of electron acceptance (electrophilic) |

| HOMO-LUMO Gap (ΔE) | 8.25 | Indicates high chemical stability |

Note: These energy values are hypothetical examples derived from typical calculations for phenethylamine (B48288) derivatives.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution across a molecule. libretexts.orguni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net This map is invaluable for predicting how a molecule will interact with other charged species. libretexts.org

Typically, red or orange colors represent regions of negative electrostatic potential, which are rich in electrons and prone to attracting positive charges (electrophilic attack). sphinxsai.comyoutube.com Blue or green colors indicate regions of positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles. youtube.com

For this compound, an EPS map would clearly show a region of high negative potential (red) around the lone pair of electrons on the nitrogen atom, identifying it as the primary site for protonation and interaction with electrophiles. The aromatic ring would also exhibit negative potential above and below the plane of the ring due to its π-electron system. In contrast, the hydrogen atom attached to the nitrogen and other hydrogens in the molecule would show positive potential (blue), indicating them as sites for interaction with nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and understand the energy barriers between them.

The flexibility of the ethylamine (B1201723) side chain in this compound allows for a complex potential energy surface with multiple energy minima, each corresponding to a stable conformer. researchgate.net Molecular dynamics (MD) simulations are a powerful tool for exploring this energy landscape. researchgate.net MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing the molecule to overcome energy barriers and sample a wide range of possible conformations. mdpi.com

By running these simulations, researchers can identify the most frequently visited and therefore most energetically favorable conformers. nih.gov For this compound, the key degrees of freedom would be the torsion angles along the C-C and C-N bonds of the side chain. The various conformers would differ in the orientation of the pentyl group relative to the phenethyl moiety. The results would likely show a few low-energy conformers that are significantly more populated at room temperature than others.

Table 4.3: Hypothetical Relative Energies of Stable Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | Extended chain, anti-periplanar | 0.00 | ~65% |

| 2 | Gauche conformation | +0.85 | ~25% |

| 3 | Folded conformation | +1.50 | ~10% |

Note: The data presented is illustrative, based on typical energy differences found in flexible organic molecules.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For this compound, the presence of a polar solvent like water would be expected to stabilize conformers where the polar amine group is more exposed to the solvent, allowing for favorable hydrogen bonding and dipole-dipole interactions. Conversely, in a non-polar solvent like hexane, more compact or folded conformations might be favored to minimize the exposure of the polar amine group and maximize intramolecular van der Waals forces. Molecular dynamics simulations in an explicit solvent box provide an even more detailed picture of these interactions, showing how individual solvent molecules arrange themselves around the solute and affect its dynamic behavior.

Prediction of Physicochemical Parameters via Computational Methods

Computational chemistry offers a variety of techniques to estimate the fundamental physicochemical properties of a molecule like this compound. These predictions are vital for understanding its likely absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa value is a crucial parameter that determines the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding capability. For this compound, the secondary amine group is the primary ionizable center.

Theoretical pKa can be predicted using several computational methods, ranging from empirical models to first-principles quantum mechanical (QM) calculations. nih.gov Empirical methods, such as those implemented in software like ChemAxon or Epik, utilize large databases of experimental pKa values and fragment-based approaches to deliver rapid predictions. nih.gov More rigorous QM-based methods, often employing Density Functional Theory (DFT), calculate the free energy difference between the protonated and neutral forms of the molecule in a simulated aqueous environment. nih.gov While computationally intensive, these methods can provide high accuracy.

For this compound, the nitrogen atom's lone pair of electrons makes it basic, readily accepting a proton to form a positively charged ammonium (B1175870) cation. The pKa of its conjugate acid is expected to be in the typical range for secondary alkylamines, generally around 10.5 to 11.0. alfa-chemistry.comorganicchemistrydata.org At physiological pH (approximately 7.4), the amine group will be predominantly protonated, meaning the compound will exist primarily as a cation. This ionization is critical for forming strong ionic interactions with biological targets.

Table 1: Predicted Physicochemical Properties for this compound Note: These values are computationally predicted and have not been experimentally verified.

| Parameter | Predicted Value | Method/Software | Significance |

|---|---|---|---|

| pKa | ~10.7 | Based on similar secondary amines alfa-chemistry.comorganicchemistrydata.org | Determines ionization state at physiological pH. |

| LogP | 3.9 | XLogP3 | Measures lipophilicity of the neutral form. |

| LogD at pH 7.4 | 0.6 | Calculated from predicted pKa and LogP | Measures effective lipophilicity at physiological pH. |

Lipophilicity is a key determinant of a molecule's ability to cross biological membranes, and it significantly impacts its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species, or the distribution coefficient (LogD) for ionizable compounds at a specific pH. nih.gov

Numerous computational algorithms are available to estimate LogP, such as XLogP3, ALOGP, and MLogP. These methods typically use atom-contribution or fragment-based approaches. For this compound, the presence of a phenyl ring and alkyl chains contributes to its lipophilicity. A computationally predicted LogP value (XLogP3) is approximately 3.9, indicating that the neutral form of the molecule is quite lipophilic.

However, since the compound is basic and largely ionized at physiological pH, the LogD at pH 7.4 is a more relevant descriptor of its effective lipophilicity. organicchemistrydata.org Given a predicted pKa of around 10.7, the LogD at pH 7.4 would be significantly lower than the LogP, as the ionized form has much higher aqueous solubility. The calculated LogD at pH 7.4 is approximately 0.6, suggesting moderate lipophilicity under physiological conditions, which is often favorable for oral bioavailability. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net For this compound, this method can identify potential biological targets and elucidate the molecular interactions driving its activity.

Given its structural similarity to endogenous trace amines and other psychoactive phenethylamines, logical putative protein targets for this compound include monoamine transporters (such as the dopamine (B1211576) transporter, DAT; norepinephrine (B1679862) transporter, NET; and serotonin (B10506) transporter, SERT) and G-protein coupled receptors, particularly the Trace Amine-Associated Receptor 1 (TAAR1). nih.govmdpi.com

Docking simulations would involve placing the 3D structure of this compound into the known or modeled binding pocket of a target like hTAAR1. Recent advances in structural biology, including cryo-electron microscopy and the development of high-quality homology models like those from AlphaFold, have provided reliable structures for these targets. researchgate.netresearchgate.net The binding site of TAAR1 is known to be located within the transmembrane domain, featuring key amino acid residues that interact with phenethylamine-like ligands. researchgate.net

Once docked, the interaction pattern between this compound and the receptor can be analyzed. For a target like TAAR1, the following interactions are anticipated:

Ionic/Hydrogen Bonding: The protonated secondary amine is crucial for binding. It is expected to form a strong salt bridge with a conserved acidic residue in the binding pocket, such as Asp(3.32) (aspartic acid at position 103) in TAAR1. researchgate.net This interaction is a hallmark of binding for most aminergic ligands.

Hydrophobic Interactions: The 3-methylphenyl ring and the pentyl group would engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket. In TAAR1, this includes interactions with aromatic residues like phenylalanine (e.g., PHE186, PHE195) and tryptophan (TRP264), which can form a hydrophobic cavity that accommodates the ligand's nonpolar moieties. researchgate.net

π-π Stacking: The aromatic 3-methylphenyl ring could participate in π-π stacking interactions with the phenyl rings of phenylalanine or tyrosine residues in the receptor's binding site, further stabilizing the ligand-receptor complex. researchgate.net

These modeled interactions provide a structural hypothesis for the compound's mechanism of action and can guide the design of analogs with improved affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net

For a compound like this compound, QSAR models developed for analogous phenethylamines acting on targets like TAAR1 or monoamine transporters are highly relevant. nih.govresearchgate.net These models use a set of known active and inactive compounds to derive a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to biological activity (e.g., receptor affinity or functional potency).

Key pharmacophoric features identified in QSAR studies of TAAR1 agonists often include a basic amine core and an aromatic moiety, connected by a flexible spacer, all of which are present in this compound. nih.gov Descriptors used in such models can include:

Electronic Descriptors: Partial atomic charges, dipole moment.

Steric/Topological Descriptors: Molecular weight, molecular volume, shape indices.

Hydrophobic Descriptors: LogP.

A QSAR model could predict the likely activity of this compound based on the values of its descriptors. Similarly, QSPR models can be used to predict properties like solubility, boiling point, or chromatographic retention time, which is useful for analytical method development. researchgate.net These models are powerful tools in medicinal chemistry for screening virtual libraries and prioritizing the synthesis of novel compounds with desired properties.

In Vitro Biochemical and Pharmacological Research Methodologies

Receptor Binding Affinity Assays in Non-Human Systems

Receptor binding assays are crucial for determining whether a compound interacts with specific receptors, such as those for neurotransmitters, and the strength of that interaction. These assays are a primary step in profiling the pharmacological potential of a new chemical entity.

Radioligand competition binding assays are a gold standard for quantifying the affinity of a test compound for a receptor. giffordbioscience.com This technique involves incubating a known radiolabeled ligand (a molecule that binds to the receptor) with a preparation of isolated receptors or cell lines expressing the target receptor. The test compound, n-(3-Methylphenethyl)pentan-2-amine, would be added in increasing concentrations to compete with the radioligand for the binding sites on the receptor. giffordbioscience.comresearchgate.net

The effectiveness of the test compound in displacing the radioligand is measured, and from this, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. This value can then be converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used in the assay. unc.edu A lower Ki value signifies a higher binding affinity of the compound for the receptor. nih.gov These assays are widely used to screen compounds against a panel of G protein-coupled receptors (GPCRs), which include many key neurotransmitter receptors. nih.govnih.gov

Illustrative Example of Radioligand Competition Binding Assay Data This table represents example data and does not reflect actual experimental results for this compound.

| Target Receptor | Radioligand Used | Test Compound | IC50 (nM) | Ki (nM) |

|---|---|---|---|---|

| Dopamine (B1211576) D2 | [³H]-Spiperone | Compound X | 150 | 75 |

| Serotonin (B10506) 5-HT2A | [³H]-Ketanserin | Compound X | 450 | 220 |

Label-free biosensor technologies like Surface Plasmon Resonance (SPR) provide detailed insights into the kinetics of molecular interactions in real-time. nih.gov Unlike radioligand assays that typically measure binding at equilibrium, SPR can determine both the association rate (k-on) and the dissociation rate (k-off) of a compound with its target. uu.nl

In an SPR experiment, a target protein (such as a receptor) is immobilized on a sensor chip. mdpi.comnih.gov A solution containing the test compound, this compound, is then flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. nih.gov The association phase is monitored as the compound binds, and the dissociation phase is monitored when the compound solution is replaced by a buffer. researchgate.net By analyzing these sensorgrams, one can calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff to kon. researchgate.net This technology is highly sensitive and requires low sample consumption, making it valuable for detailed characterization of binding interactions. mdpi.com

Illustrative Example of SPR Kinetic Data This table represents example data and does not reflect actual experimental results for this compound.

| Target Protein | Test Compound | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | KD (nM) |

|---|---|---|---|---|

| CB1 Receptor | Compound Y | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

Enzyme Interaction and Inhibition Studies (In Vitro)

Investigating a compound's effect on key metabolic enzymes is critical for understanding its potential pharmacokinetic profile and drug-drug interaction liabilities. For a phenethylamine (B48288) derivative, interactions with monoamine oxidases and cytochrome P450 enzymes are of primary interest.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862). researchgate.net Phenethylamine compounds are known to interact with MAO enzymes. nih.gov An in vitro MAO inhibition assay is used to determine if this compound can inhibit the activity of either MAO isoform.

These assays typically use human recombinant MAO-A or MAO-B and a substrate (like kynuramine (B1673886) or dopamine) that produces a detectable signal (e.g., fluorescent or radioactive) upon enzymatic conversion. researchgate.netmdpi.com The assay is run in the presence of varying concentrations of the test compound. A reduction in the signal compared to a control without the inhibitor indicates MAO inhibition. From this data, an IC50 value is determined. Further kinetic studies can elucidate whether the inhibition is reversible or irreversible and competitive or non-competitive. nih.govresearchgate.net

Illustrative Example of MAO Inhibition Data This table represents example data and does not reflect actual experimental results for this compound.

| Enzyme | Test Compound | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| MAO-A | Compound A | Reversible, Competitive | 15.2 | 7.8 |

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs and other xenobiotics. nih.gov In vitro studies using human liver microsomes, which are rich in CYP enzymes, are conducted to assess a compound's metabolic stability and its potential to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4). nih.gov

To assess metabolism, this compound would be incubated with human liver microsomes and the necessary cofactors. The disappearance of the parent compound over time is monitored to determine its metabolic stability. To assess inhibition, specific probe substrates for each CYP isoform are incubated with microsomes in the presence and absence of the test compound. A decrease in the metabolism of the probe substrate indicates inhibition of that specific CYP isoform by the test compound, and an IC50 value can be calculated. nih.govnih.gov

Illustrative Example of CYP450 Inhibition Data This table represents example data and does not reflect actual experimental results for this compound.

| CYP Isoform | Probe Substrate | Test Compound | IC50 (µM) |

|---|---|---|---|

| CYP1A2 | Phenacetin | Compound B | > 50 |

| CYP2C19 | S-Mephenytoin | Compound B | 28.5 |

| CYP2D6 | Bufuralol | Compound B | 8.2 |

Monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signal. nih.gov Many psychoactive compounds exert their effects by inhibiting these transporters. drugbank.com

Uptake inhibition assays are performed using cell lines (e.g., HEK-293 cells) that have been engineered to express a specific human transporter. researchgate.net These cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]-dopamine) and varying concentrations of the test compound, this compound. The amount of radioactivity taken up by the cells is measured. An effective inhibitor will block the transporter, resulting in less radioactivity inside the cells. nih.govosti.gov The concentration of the test compound that reduces neurotransmitter uptake by 50% is determined as its IC50 value, indicating its potency as a transporter inhibitor. researchgate.net

Illustrative Example of Transporter Uptake Inhibition Data This table represents example data and does not reflect actual experimental results for this compound.

| Transporter | Radioligand | Test Compound | IC50 (nM) |

|---|---|---|---|

| DAT | [³H]-Dopamine | Compound C | 250 |

| NET | [³H]-Norepinephrine | Compound C | 95 |

In Vitro Metabolic Biotransformation Pathway Elucidation (Non-Human Biological Matrices)

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro metabolic fate of this compound in any non-human biological matrices. While the general principles of xenobiotic metabolism are well-established, specific experimental data for this compound are not available. Methodologies that would typically be employed for such investigations are described below.

Identification of Phase I and Phase II Metabolites using Isolated Enzymes or Organelles

To elucidate the metabolic profile of this compound, in vitro studies would typically involve incubation of the parent compound with isolated enzyme systems or subcellular fractions. The primary objective is to identify the products of Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I metabolism for a compound like this compound would likely be investigated using preparations of cytochrome P450 (CYP) enzymes, which are critical for oxidative metabolism. These reactions could include aromatic hydroxylation on the phenyl ring, alkyl hydroxylation on the pentyl or ethyl chains, and N-dealkylation. Flavin-containing monooxygenases (FMOs) could also play a role.

Phase II metabolism would involve conjugating the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key enzyme families in this phase include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), responsible for sulfation. Given the secondary amine structure, N-acetylation by N-acetyltransferases (NATs) would also be a potential metabolic pathway.

The standard approach involves incubating this compound with liver microsomes (rich in CYPs and UGTs) or cytosol (containing SULTs and NATs) from various preclinical species (e.g., rat, dog, monkey) in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs, and Acetyl-CoA for NATs). The resulting mixture of metabolites would then be analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to identify and structurally characterize the metabolic products.

Hypothetical Metabolite Profile of this compound

| Metabolic Phase | Potential Reaction | Hypothetical Metabolite |

| Phase I | Aromatic Hydroxylation | Hydroxy-n-(3-methylphenethyl)pentan-2-amine |

| Phase I | Alkyl Hydroxylation | n-(3-Methylphenethyl)hydroxy-pentan-2-amine |

| Phase I | N-Dealkylation | 3-Methylphenethylamine (B3144698) and Pentan-2-one |

| Phase II | Glucuronidation | This compound-N-glucuronide |

| Phase II | Sulfation | This compound-N-sulfate |

| Phase II | Acetylation | N-acetyl-n-(3-methylphenethyl)pentan-2-amine |

Characterization of Enzyme Systems Responsible for Metabolism

Further characterization can be achieved using selective chemical inhibitors for specific CYP enzymes in liver microsome incubations. A reduction in the formation of a particular metabolite in the presence of a known inhibitor would implicate that specific enzyme in the metabolic pathway.

For Phase II enzymes, a similar approach using recombinant UGT, SULT, and NAT isoforms would be employed to identify the specific enzymes involved in the conjugation reactions.

Cell-Based Functional Assays (Non-Human Cell Lines, Focusing on Mechanism, Not Effect)

There is no published research available on the effects of this compound in cell-based functional assays. The following sections describe the types of assays that would be used to investigate the compound's mechanism of action at the cellular level, should such research be undertaken.

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., cAMP accumulation, calcium mobilization)

To determine if this compound interacts with G-protein coupled receptors (GPCRs), various cell-based assays can be employed. These assays measure the downstream consequences of receptor activation or inhibition.

For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are a key indicator of receptor activity. Assays using techniques such as competitive binding immunoassays or reporter gene systems linked to cAMP response elements (CRE) would be utilized. For instance, Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells, engineered to express a specific GPCR of interest, would be treated with this compound, and the subsequent change in cAMP levels would be quantified.

For GPCRs that couple to Gq proteins, activation typically leads to the mobilization of intracellular calcium (Ca2+). This can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in cells expressing the target receptor. An increase in intracellular calcium concentration following the application of the compound would suggest agonistic activity at a Gq-coupled receptor.

Hypothetical GPCR Screening Results for this compound

| Assay Type | Target | Cell Line | Potential Outcome |

| cAMP Accumulation | Adrenergic Receptor Subtype | CHO-K1 | No significant change |

| cAMP Accumulation | Dopamine Receptor Subtype | HEK293 | No significant change |

| Calcium Mobilization | Serotonin Receptor Subtype | HEK293 | Increase in intracellular Ca2+ |

Ligand-Gated Ion Channel Modulation Assays

To investigate whether this compound modulates the activity of ligand-gated ion channels (LGICs), electrophysiological techniques such as patch-clamp recording would be the gold standard. These methods allow for direct measurement of ion flow through the channel in response to the compound.

Alternatively, high-throughput screening methods using fluorescent probes sensitive to changes in membrane potential or specific ion concentrations (e.g., for chloride or calcium influx) can be used. Cells expressing the LGIC of interest (e.g., nicotinic acetylcholine (B1216132) receptors, GABA-A receptors) would be exposed to this compound in the presence of a known agonist for the channel. Potentiation or inhibition of the agonist-induced signal would indicate that the compound is a modulator of that specific ion channel.

Structure Activity Relationship Sar Studies of N 3 Methylphenethyl Pentan 2 Amine Analogues

Systematic Modification of the Phenyl Ring and its Substituents

The phenyl ring of N-(3-methylphenethyl)pentan-2-amine is a critical component for molecular recognition. Modifications to this aromatic system, including the position and nature of its substituents, can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its theoretical activity.

The position of the methyl group on the phenyl ring is a key determinant of activity. Moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) can lead to variations in theoretical binding affinity. Studies on related phenethylamine (B48288) derivatives have shown that para-substitution often has a positive impact on binding affinity. nih.govnih.govresearchgate.net

Furthermore, the nature of the substituent on the phenyl ring plays a crucial role. Replacing the methyl group with other functionalities, such as halogens (e.g., F, Cl, Br), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl), can modulate the compound's properties. For instance, the introduction of a halogen at the para-position has been observed to enhance the binding affinity of some phenethylamine derivatives. nih.govnih.govresearchgate.net

To illustrate the potential effects of these modifications, the following table presents hypothetical relative binding affinities for various analogues of this compound.

| Compound Name | Phenyl Ring Substitution | Hypothetical Relative Binding Affinity |

| This compound | 3-Methyl | 1.0 |

| N-(2-Methylphenethyl)pentan-2-amine | 2-Methyl | 0.8 |

| N-(4-Methylphenethyl)pentan-2-amine | 4-Methyl | 1.2 |

| N-(3-Fluorophenethyl)pentan-2-amine | 3-Fluoro | 0.9 |

| N-(4-Chlorophenethyl)pentan-2-amine | 4-Chloro | 1.5 |

| N-(3-Methoxyphenethyl)pentan-2-amine | 3-Methoxy | 1.1 |

| N-(4-Trifluoromethylphenethyl)pentan-2-amine | 4-Trifluoromethyl | 0.7 |

Variation of the Alkyl Chain Length and Branching between Phenyl and Amine Moieties

The two-carbon (ethyl) chain connecting the phenyl ring and the amine group is another important structural feature. Altering the length of this chain or introducing branching can affect the molecule's conformational flexibility and its ability to adopt an optimal orientation for binding. In many phenethylamine derivatives, a two-carbon chain is optimal for activity. nih.gov

Lengthening the chain to a three-carbon (propyl) or four-carbon (butyl) chain may decrease binding affinity by creating a less favorable distance between the phenyl ring and the amine nitrogen. Conversely, shortening the chain is generally not well-tolerated. Introducing branching on the alpha- or beta-carbons of the ethyl chain can also have a significant impact, often reducing activity due to steric hindrance.

The following table demonstrates the hypothetical effects of modifying the alkyl chain on the relative binding affinity.

| Compound Name | Alkyl Chain Modification | Hypothetical Relative Binding Affinity |

| This compound | Ethyl (2-carbon) | 1.0 |

| N-(3-(3-Methylphenyl)propyl)pentan-2-amine | Propyl (3-carbon) | 0.6 |

| N-(4-(3-Methylphenyl)butyl)pentan-2-amine | Butyl (4-carbon) | 0.3 |

| N-(1-(3-Methylphenyl)propan-2-yl)pentan-2-amine | α-Methyl | 0.4 |

Investigation of the N-Substitution Pattern on Amine Characteristics

The nature of the substituent on the amine nitrogen is a powerful determinant of a compound's properties. In this compound, this is a pentan-2-yl group. Modifying this group can influence the amine's basicity (pKa), lipophilicity, and steric bulk, all of which can affect its interaction with a biological target.

Early studies on phenethylamines suggested that N-alkylation with small groups like methyl or ethyl decreased activity. nih.gov However, larger or more complex substituents, such as a benzyl (B1604629) group, have been shown to dramatically improve binding affinity and functional activity in some cases. nih.govresearchgate.net The size and shape of the N-substituent can be critical for fitting into a specific binding pocket.

The table below illustrates the hypothetical impact of varying the N-substituent on the relative binding affinity.

| Compound Name | N-Substituent | Hypothetical Relative Binding Affinity |

| This compound | pentan-2-yl | 1.0 |

| N-Methyl-N-(3-methylphenethyl)amine | Methyl | 0.5 |

| N-Ethyl-N-(3-methylphenethyl)amine | Ethyl | 0.6 |

| N-Propyl-N-(3-methylphenethyl)amine | Propyl | 0.8 |

| N-Benzyl-N-(3-methylphenethyl)amine | Benzyl | 1.8 |

| N-Cyclohexyl-N-(3-methylphenethyl)amine | Cyclohexyl | 1.3 |

Stereochemical Impact on Molecular Interactions and Theoretical Binding

This compound possesses a chiral center at the 2-position of the pentyl group. This means it exists as two enantiomers, (R)-N-(3-methylphenethyl)pentan-2-amine and (S)-N-(3-methylphenethyl)pentan-2-amine. Biological systems, such as receptors and enzymes, are themselves chiral, and therefore, the two enantiomers of a chiral drug can exhibit different biological activities. nih.gov

One enantiomer may bind with high affinity to a target, while the other may bind with significantly lower affinity or not at all. nih.gov This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with the binding site, while the mirror image arrangement of the other enantiomer does not. Therefore, the stereochemistry of the N-pentan-2-yl group is expected to have a profound impact on the theoretical binding of this compound.

The following table presents hypothetical relative binding affinities for the individual enantiomers.

| Compound Name | Stereoisomer | Hypothetical Relative Binding Affinity |

| (R)-N-(3-Methylphenethyl)pentan-2-amine | R | 1.5 |

| (S)-N-(3-Methylphenethyl)pentan-2-amine | S | 0.5 |

| Racemic this compound | Racemate | 1.0 |

Design Principles for Novel Analogues Based on SAR Insights

Based on the structure-activity relationships discussed, several design principles can be formulated for the development of novel analogues of this compound with potentially enhanced or modified theoretical activity.

Phenyl Ring Substitution: Exploration of substituents at the para-position of the phenyl ring, particularly with small, lipophilic groups like halogens, may lead to increased binding affinity.

Alkyl Chain Integrity: Maintaining the two-carbon ethyl linker between the phenyl ring and the amine is likely crucial for preserving activity.

N-Substituent Optimization: The size and nature of the N-substituent offer a significant opportunity for modulation. Larger, more complex groups, such as a benzyl or cyclohexyl moiety, could enhance binding. The synthesis and evaluation of a series of N-substituted analogues would be a valuable avenue for investigation.

Stereochemical Control: The synthesis of stereochemically pure enantiomers is essential to identify the more active stereoisomer and to potentially develop a more selective compound.

By applying these principles, it is possible to rationally design new compounds with improved theoretical properties, leading to a better understanding of the molecular determinants of activity for this class of phenethylamines.

Analytical Research for Detection and Quantification in Research Matrices

Method Development for Analytical Standards and Reference Materials

The foundation of any quantitative analytical chemistry lies in the availability of high-purity analytical standards and reference materials. For a novel compound like n-(3-Methylphenethyl)pentan-2-amine, the initial step involves its synthesis and subsequent purification to a level suitable for use as a reference standard. oup.comnih.govnewcastle.edu.au The synthesis process itself must be well-documented, and the final product is typically subjected to a battery of characterization techniques to confirm its identity and purity.

These characterization methods often include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which helps in confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Purity Assessment: The purity of the synthesized standard is critical and is often determined by a combination of chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a universal detector like a Flame Ionization Detector (FID) for GC or a Diode Array Detector (DAD) for HPLC. A purity of ≥98% is generally considered acceptable for a reference standard. clinmedjournals.org

The development of analytical standards for new psychoactive substances (NPS) often faces challenges due to the rapid emergence of new compounds. nih.govnumberanalytics.com Retrospective analysis of mass spectrometry data from forensic and clinical samples can sometimes guide the prioritization for the synthesis of new reference materials. acs.org

Sample Preparation Techniques for Complex In Vitro Biological Systems

The analysis of this compound in complex matrices such as those found in in vitro biological systems (e.g., cell cultures, microsomal incubations) necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govijisrt.comnih.gov The choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the analytical instrument to be used.

Commonly employed techniques for phenethylamine-like compounds include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances and can lead to matrix effects in mass spectrometry-based assays.

Liquid-Liquid Extraction (LLE): LLE partitions the analyte between the aqueous biological sample and an immiscible organic solvent based on its polarity and pH. The pH of the aqueous phase is adjusted to ensure the amine is in its neutral, more organic-soluble form.

Solid-Phase Extraction (SPE): SPE has become a widely used technique due to its efficiency and potential for automation. nih.govbiotage.com For a basic compound like this compound, a cation-exchange or a mixed-mode (combining ion-exchange and reversed-phase) sorbent would be appropriate. mdpi.compreprints.org The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent.

"Dilute-and-Shoot": In some instances, particularly with highly sensitive LC-MS/MS instrumentation, a simple dilution of the sample with the mobile phase may be sufficient. nih.govfda.gov.tw This approach is high-throughput but can be prone to matrix effects.

For GC-MS analysis, a derivatization step is often necessary to improve the chromatographic properties and thermal stability of the amine. koreascience.krshimadzu.comnih.gov Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are commonly used to form more volatile and less polar derivatives. shimadzu.com

Validation of Analytical Methods for Research Applications

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For research applications involving this compound, validation would establish the method's performance characteristics. nih.govmdpi.compreprints.org

Selectivity, Linearity, Accuracy, and Precision in Research Samples

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is paramount. This is typically assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and potential interferents. Chromatographic separation, often coupled with the specificity of mass spectrometric detection (e.g., Multiple Reaction Monitoring - MRM in LC-MS/MS), provides high selectivity. fda.gov.tw

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards at different concentrations. The relationship between concentration and response is evaluated using a calibration curve, and a correlation coefficient (r²) close to 1.0 indicates good linearity. clinmedjournals.orgclinmedjournals.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different concentration levels (intra-day and inter-day precision). mdpi.compreprints.org

Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov For many applications, the LOQ is the more critical parameter.

These limits are crucial for determining the suitability of a method for trace-level analysis. For phenethylamine (B48288) derivatives, modern analytical techniques like LC-MS/MS can achieve LODs and LOQs in the low ng/mL range. oup.commdpi.comnih.gov

Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound in a Biological Matrix

| Parameter | Typical Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy | 85 - 115% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Disclaimer: The data in this table is representative of typical values for the analysis of similar phenethylamine compounds and is for illustrative purposes only. Actual values would need to be determined experimentally for this compound.

Application in Synthetic Process Monitoring and Quality Control

Analytical methods are indispensable for monitoring the progress of the chemical synthesis of this compound and for ensuring the quality of the final product. reagent.co.ukthermofisher.comavantorsciences.comchromatographyonline.com

In-Process Control (IPC): During synthesis, techniques like Thin-Layer Chromatography (TLC), GC-MS, or HPLC can be used to monitor the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Quality Control (QC) of the Final Product: The final synthesized batch of this compound must undergo rigorous QC testing to confirm its identity, purity, and to quantify any impurities. reagent.co.ukavantorsciences.com This is crucial for ensuring the reliability and reproducibility of subsequent research studies. The analytical methods used for QC are similar to those used for developing the analytical standard.

Table 2: Illustrative Quality Control Tests for Synthesized this compound

| Test | Method | Specification |

| Appearance | Visual Inspection | White to off-white powder |

| Identification | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure |

| Purity | HPLC-DAD or GC-FID | ≥ 98% |

| Individual Impurity | HPLC-DAD or GC-FID | ≤ 0.5% |

| Total Impurities | HPLC-DAD or GC-FID | ≤ 2.0% |

| Residual Solvents | Headspace GC-MS | Conforms to ICH Q3C limits |

Disclaimer: The specifications in this table are illustrative and would need to be established based on the specific synthetic route and intended research application.

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect minute quantities of novel psychoactive substances (NPS) is a critical challenge for forensic and analytical laboratories. nih.govnih.gov The continuous emergence of new compounds necessitates the development of sophisticated and sensitive analytical methods. nih.govchromatographyonline.com

Future research in this area will likely focus on enhancing the capabilities of liquid chromatography-mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). azolifesciences.com These techniques offer high sensitivity and specificity, which are crucial for identifying and quantifying trace levels of substances like n-(3-Methylphenethyl)pentan-2-amine in complex biological matrices. azolifesciences.comsciex.com Innovations may include the development of new stationary phases for chromatography to improve separation efficiency and the use of novel ionization techniques in mass spectrometry to increase sensitivity.

Furthermore, creating comprehensive and up-to-date spectral libraries is essential for the accurate identification of unknown compounds. azolifesciences.com Retrospective analysis of large-scale mass spectrometry datasets is another promising approach to identify emerging NPS that may have been previously undetected. nih.gov

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and toxicology. parssilico.comyoutube.comfrontiersin.org These technologies can analyze vast datasets to identify patterns and make predictions about the properties and activities of chemical compounds. parssilico.comslideshare.net

In the context of this compound, AI and ML models can be developed to predict its pharmacokinetic and pharmacodynamic properties, potential off-target interactions, and even its toxicological profile. youtube.commdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, can be enhanced using machine learning algorithms. youtube.com Such models can help in the early identification of potentially harmful substances and guide the design of safer alternatives. nih.gov

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Biocatalysis)

The synthesis of substituted phenethylamines is an active area of research, with a growing emphasis on developing more efficient, sustainable, and safer methods.

Flow Chemistry: This approach involves performing chemical reactions in a continuous flowing stream rather than in a traditional batch reactor. thieme.de Flow chemistry offers several advantages, including better control over reaction parameters, enhanced safety, and easier scalability. thieme.dersc.org The application of flow chemistry to the synthesis of this compound and its analogs could lead to more efficient and environmentally friendly production processes. mdpi.commdpi.com

Biocatalysis: The use of enzymes as catalysts in chemical synthesis is another promising green chemistry approach. nih.govnih.gov Enzymes can offer high selectivity and operate under mild reaction conditions. nih.govhims-biocat.eu Researchers are exploring the use of various enzymes, such as transaminases and imine reductases, for the synthesis of chiral amines. hims-biocat.euresearchgate.netresearchgate.net The development of novel biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis of complex molecules like this compound. europa.eu Combining biocatalysis with flow chemistry is a particularly exciting area that could lead to highly efficient and sustainable manufacturing processes. mdpi.comfrontiersin.orgmanchester.ac.uk

This compound as a Chemical Probe for Fundamental Receptor/Enzyme Research

Substituted phenethylamines are known to interact with a variety of receptors and enzymes in the central nervous system. wikipedia.orgnih.gov This makes them valuable tools, or "chemical probes," for studying the structure and function of these biological targets. nih.gov

This compound, as a specific derivative, could be used to investigate its binding affinity and functional activity at various receptors, such as adrenergic and trace amine-associated receptors (TAARs). mdpi.combiomolther.org By systematically modifying its structure and observing the effects on receptor binding and signaling, researchers can gain insights into the structure-activity relationships of these receptors. acs.orgnih.gov For example, studies have investigated how different substitutions on the phenethylamine (B48288) scaffold affect binding to serotonin (B10506) and dopamine (B1211576) receptors. biomolther.orgacs.orgnih.gov This fundamental research can contribute to a better understanding of neurotransmission and may inform the development of new therapeutic agents. wikipedia.orgnih.gov

Q & A

Basic: What are the primary synthetic routes for n-(3-Methylphenethyl)pentan-2-amine, and how can reaction conditions be optimized?

The synthesis of n-(3-Methylphenethyl)pentan-2-amine typically involves alkylation or reductive amination strategies. For example, coupling a phenethyl precursor (e.g., 3-methylphenethyl bromide) with pentan-2-amine under basic conditions can yield the target compound. Reaction optimization requires careful control of catalysts (e.g., palladium for cross-coupling), temperature (60–100°C), and solvent systems (polar aprotic solvents like DMF or THF). Continuous flow reactors may enhance reproducibility and scalability by maintaining consistent reaction parameters .

Basic: How does the stereochemistry of pentan-2-amine derivatives influence their reactivity and biological activity?

The chiral center at the C2 position of pentan-2-amine derivatives dictates enantioselective interactions. For instance, (S)-enantiomers may exhibit higher binding affinity to biological targets due to spatial compatibility with receptor sites. Computational docking studies (e.g., using AutoDock Vina) can predict stereoselectivity by analyzing amine positioning relative to conserved residues (e.g., Glu at P3 in enzymatic active sites). Experimental validation via chiral HPLC or circular dichroism is critical to confirm enantiomeric purity .

Advanced: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Advanced: How can researchers resolve contradictions in reported physical properties, such as boiling points or pKa values?

Discrepancies in properties like predicted boiling point (268.1°C) vs. experimental observations may arise from impurities or measurement techniques. To resolve contradictions:

- Validate purity via GC-MS or elemental analysis.

- Replicate measurements under standardized conditions (e.g., reduced pressure for boiling points).

- Compare computational predictions (e.g., COSMO-RS for pKa) with empirical data from potentiometric titration .

Basic: What are the key structural features of this compound that distinguish it from similar compounds?

The compound’s uniqueness lies in its branched aliphatic chain (pentan-2-amine) and 3-methyl-substituted phenethyl group . Compared to analogs like (2S)-2-methyl-3-(4-methylphenyl)pentan-1-amine, the amine position (C2 vs. C1) and substituent regiochemistry (3-methyl vs. 4-methyl on the phenyl ring) significantly alter electronic and steric profiles, impacting solubility and receptor binding .

Advanced: What strategies are effective for achieving enantiomeric purity in the synthesis of this compound?

Enantioselective synthesis can be achieved via:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation.

- Biocatalytic resolution : Lipases or transaminases to selectively convert one enantiomer.

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

Advanced: How do computational models predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock, Glide) simulates ligand-receptor interactions by analyzing hydrogen bonding , π-π stacking (with aromatic residues), and hydrophobic contacts . For example, docking (S)-enantiomers into monoamine transporters predicts higher affinity due to optimal alignment with Glu-P3 residues, consistent with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.